2-Chloro-1-(3-chloro-4-fluorophenyl)ethan-1-one

Description

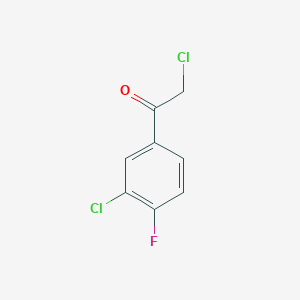

2-Chloro-1-(3-chloro-4-fluorophenyl)ethan-1-one is a halogenated acetophenone derivative characterized by a ketone group at the 1-position of a substituted phenyl ring bearing chloro (Cl) and fluoro (F) substituents at the 3- and 4-positions, respectively. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials.

Properties

IUPAC Name |

2-chloro-1-(3-chloro-4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASJJWQLIAAUBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449255 | |

| Record name | 2-Chloro-1-(3-chloro-4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203251-37-0 | |

| Record name | 2-Chloro-1-(3-chloro-4-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203251-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(3-chloro-4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-1-(3-chloro-4-fluorophenyl)ethan-1-one involves the reaction of 3-chloro-4-fluorobenzoyl chloride with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-chloro-4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted ethanones.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids.

Scientific Research Applications

Common Reactions

This compound undergoes several important chemical transformations:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction : The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

- Oxidation : It can be oxidized to form carboxylic acids using agents like potassium permanganate.

Chemistry

In the field of organic chemistry, 2-Chloro-1-(3-chloro-4-fluorophenyl)ethan-1-one serves as a precursor for synthesizing more complex organic molecules. Its unique substitution pattern allows for targeted modifications that can lead to new compounds with desired properties.

Biology

The compound has been utilized in biological studies to investigate enzyme interactions and inhibition mechanisms. Its ability to bind to specific enzymes makes it a valuable tool for studying metabolic pathways and potential therapeutic targets.

Medicine

In pharmaceutical research, 2-Chloro-1-(3-chloro-4-fluorophenyl)ethan-1-one acts as an intermediate in the synthesis of various drugs. Its structural features may contribute to the efficacy and specificity of drug candidates.

Industry

This compound finds applications in the production of agrochemicals and specialty chemicals. Its role as an intermediate in chemical synthesis helps in developing products that are crucial for agricultural practices and industrial applications.

Enzyme Inhibition Studies

Research has demonstrated that 2-Chloro-1-(3-chloro-4-fluorophenyl)ethan-1-one can inhibit specific enzymes involved in metabolic processes. For instance, studies have shown that this compound effectively binds to enzyme active sites, leading to decreased enzyme activity and altered cellular functions.

Synthesis of Pharmaceutical Compounds

A notable case study involved the use of this compound as an intermediate in synthesizing anti-cancer agents. The structural modifications facilitated by 2-Chloro-1-(3-chloro-4-fluorophenyl)ethan-1-one have been linked to enhanced therapeutic effects against certain cancer types.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-chloro-4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pathways involved can include inhibition of key metabolic enzymes, leading to altered cellular functions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-chloro-1-(3-chloro-4-fluorophenyl)ethan-1-one with structurally related compounds, emphasizing substituent variations and their implications:

Key Observations :

Substituent Position and Reactivity: The 3-Cl and 4-F substituents on the phenyl ring in the target compound likely enhance electrophilic aromatic substitution reactivity compared to non-halogenated analogs. This is critical in coupling reactions for drug intermediates . In contrast, 2-chloro-1-(4-hydroxyphenyl)ethan-1-one (–14) exhibits reduced electrophilicity due to the electron-donating hydroxyl group, making it suitable for photochemical applications.

Heterocyclic Derivatives :

- Compounds like 2-(2-chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one () demonstrate the integration of aromatic and heteroaromatic systems, broadening utility in materials science.

- Thiazole- and indole-containing analogs () highlight applications in targeted drug discovery due to their bioisosteric properties.

Molecular Weight and Solubility :

- Halogenation increases molecular weight and lipophilicity, as seen in 2-chloro-1-(5-chlorofuran-2-yl)ethan-1-one (179.00 g/mol, ), which may improve membrane permeability in bioactive molecules.

Biological Activity

2-Chloro-1-(3-chloro-4-fluorophenyl)ethan-1-one, a compound featuring both chloro and fluoro substituents on a phenyl ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its inhibitory effects on various enzymes and its applications in drug design.

Chemical Structure and Properties

The chemical formula for 2-Chloro-1-(3-chloro-4-fluorophenyl)ethan-1-one is . Its structure includes a chloro and a fluorine atom attached to a phenyl ring, which significantly influences its reactivity and biological interactions.

Biological Activity Overview

Recent studies have highlighted the compound's role as an inhibitor of specific enzymes, particularly in the context of tyrosinase inhibition, which is crucial for various biochemical pathways including melanin synthesis.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on AbTYR (a type of tyrosinase), with promising results indicating significant potency.

| Compound | IC50 (μM) | Reference |

|---|---|---|

| 2-Chloro-1-(3-chloro-4-fluorophenyl)ethan-1-one | 4.49 | |

| Kojic Acid (reference) | 17.76 | |

| Other derivatives | Various |

The data suggests that the presence of the 3-chloro-4-fluorophenyl moiety enhances the inhibitory activity compared to other derivatives lacking this structure.

The mechanism by which 2-Chloro-1-(3-chloro-4-fluorophenyl)ethan-1-one exerts its effects appears to involve competitive inhibition at the active site of tyrosinase. The structural modifications, particularly the introduction of halogens, are believed to enhance binding affinity through increased hydrophobic interactions and electronic effects.

Study 1: Tyrosinase Inhibition

A study conducted by researchers aimed at optimizing compounds for tyrosinase inhibition demonstrated that derivatives containing the 3-chloro-4-fluorophenyl fragment exhibited lower IC50 values than their parent compounds. For instance, compound 2c showed an IC50 value of 1.73 μM , indicating strong inhibitory potential .

Study 2: Multi-target Inhibition

Another investigation highlighted the dual inhibitory activity of compounds similar to 2-Chloro-1-(3-chloro-4-fluorophenyl)ethan-1-one against both MAO-B and AChE. The findings suggested that modifications to the phenyl ring could yield compounds with multi-target profiles, enhancing their therapeutic potential against neurodegenerative diseases .

Safety and Toxicity

While exploring its biological activity, safety profiles are crucial. The compound has been noted to cause irritation to eyes and skin upon exposure, which necessitates careful handling in laboratory settings .

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2-Chloro-1-(3-chloro-4-fluorophenyl)ethan-1-one?

The compound can be synthesized via Friedel-Crafts acylation, where 3-chloro-4-fluorobenzene reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key considerations include:

- Catalyst activation : Anhydrous conditions are critical to prevent hydrolysis of AlCl₃.

- Reaction monitoring : Use TLC or GC-MS to track acyl intermediate formation.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. What safety protocols are essential for handling this compound?

- Hazard classification : Classified as a lachrymator and corrosive solid (UN 2928). Use PPE (gloves, goggles, fume hood) .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. Which spectroscopic techniques are optimal for structural characterization?

- ¹H/¹³C NMR : Look for carbonyl (C=O) signals at ~200–210 ppm (¹³C) and aromatic protons (6.8–7.5 ppm, ¹H) with splitting patterns reflecting chloro/fluoro substituents .

- IR spectroscopy : Strong C=O stretch at ~1680–1720 cm⁻¹ and C-Cl/C-F stretches at 550–750 cm⁻¹ .

- Mass spectrometry : Molecular ion peak at m/z 220.5 (C₈H₅Cl₂FO⁺) with fragment ions at m/z 185 (loss of Cl) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

- Functional selection : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for halogenated systems .

- Key parameters :

| Property | Calculation Method | Expected Value |

|---|---|---|

| HOMO-LUMO gap | B3LYP/6-311++G(d,p) | ~5.2–5.8 eV |

| Dipole moment | Gas-phase optimization | ~3.5–4.0 D |

- Reactivity insights : Electron-withdrawing Cl/F groups reduce electron density at the carbonyl carbon, favoring nucleophilic attack .

Q. How can contradictions in crystallographic data for halogenated acetophenones be resolved?

- Software tools : SHELXL refines twinned or high-resolution data via iterative least-squares algorithms. Use the HKLF 5 format for twinned datasets .

- Common pitfalls :

- Disorder modeling : Split occupancy models for Cl/F atoms in overlapping positions.

- Hydrogen bonding : Graph-set analysis (e.g., Etter’s rules) identifies robust C=O⋯H interactions (R₂²(8) motifs) .

Q. How do chloro/fluoro substituents influence hydrogen-bonding networks in crystalline phases?

- Supramolecular effects :

- Cl⋯O interactions : Contribute to chain propagation (C(6) motifs) with distances ~3.2–3.4 Å.

- F⋯H-C contacts : Weaker but direct packing stabilization (2.8–3.0 Å) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.